Methyl 1-methyl-3-sulfamoylindole-2-carboxylate
Description
Methyl 1-methyl-3-sulfamoylindole-2-carboxylate is a heterocyclic compound featuring an indole scaffold substituted with a methyl group at position 1, a sulfamoyl group at position 3, and a methyl ester at position 2. The sulfamoyl group (–SO₂NH₂) enhances polarity and hydrogen-bonding capacity, while the methyl ester contributes to lipophilicity, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 1-methyl-3-sulfamoylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-13-8-6-4-3-5-7(8)10(18(12,15)16)9(13)11(14)17-2/h3-6H,1-2H3,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGQLBGTUGJUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-3-sulfamoylindole-2-carboxylate typically involves the reaction of an appropriate indole derivative with sulfonamide and carboxylate groups. One common method includes the use of palladium-catalyzed intramolecular oxidative coupling . This method allows for the efficient synthesis of functionalized indole derivatives from commercially available anilines.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-sulfamoylindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 1-methyl-3-sulfamoylindole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-3-sulfamoylindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The indole core is a common feature in pharmaceuticals and natural products. Below is a comparison with analogs sharing structural motifs:
Table 1: Structural and Functional Comparison



*Calculated based on molecular formula.
Key Observations :
- Sulfamoyl vs. This substitution may alter biological target specificity.
- Methyl Ester vs. Fatty Acid Esters : Simpler methyl esters like methyl palmitate lack the indole scaffold, resulting in lower complexity and distinct applications (e.g., biofuels or surfactants).
- Natural Product Analogs : Diterpene esters (e.g., sandaracopimaric acid methyl ester ) share ester functionality but exhibit vastly different biological roles due to their tricyclic terpene cores.
Biological Activity
Methyl 1-methyl-3-sulfamoylindole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and insecticidal properties. This article synthesizes diverse research findings on its biological activity, supported by case studies and data tables.
Chemical Structure and Properties
This compound features an indole core, which is a significant structural motif in many biologically active compounds. The presence of the sulfamoyl group enhances its solubility and interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. A related compound, methyl 3-sulfamoylthiophene-2-carboxylate, demonstrated effective inhibition against HIV-1 integrase. This was attributed to its ability to chelate magnesium ions essential for the enzyme's activity, suggesting that this compound may exhibit similar mechanisms of action in inhibiting viral replication .
Case Study: HIV-1 Integrase Inhibition
A study focused on indole-2-carboxylic acid derivatives revealed that modifications at the C3 position significantly enhanced antiviral activity. The most potent derivative achieved an IC50 value as low as 0.13 μM, indicating strong potential for further development as an antiviral agent . This suggests that this compound could be optimized for similar applications.
Insecticidal Activity
The compound's biological evaluation extends to its insecticidal properties. Research into related compounds has identified the 1,3-benzodioxole group as a pharmacophore with notable larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study found that certain derivatives exhibited LC50 values below those of established insecticides like temephos, indicating that structural modifications can lead to enhanced efficacy against pests .
Data Table: Biological Activity Overview
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development. Preliminary evaluations suggest that related compounds do not exhibit significant toxicity at higher doses, which is promising for future therapeutic applications . Further toxicological studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
